molecular formula C11H10N4O B8734093 N-(5-aminopyrimidin-2-yl)benzamide CAS No. 331806-98-5

N-(5-aminopyrimidin-2-yl)benzamide

Cat. No.: B8734093
CAS No.: 331806-98-5
M. Wt: 214.22 g/mol
InChI Key: LNFQIIJBXJNNFI-UHFFFAOYSA-N
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Description

N-(5-aminopyrimidin-2-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with an amino group at the 5-position.

Properties

CAS No.

331806-98-5

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(5-aminopyrimidin-2-yl)benzamide

InChI

InChI=1S/C11H10N4O/c12-9-6-13-11(14-7-9)15-10(16)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,15,16)

InChI Key

LNFQIIJBXJNNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-aminopyrimidin-2-yl)benzamide with three classes of analogs: thiadiazole-benzamides, pyridine-benzamides, and piperidine-thiadiazole-benzamides, based on synthesis methods, structural features, and biological relevance.

Thiadiazole-Benzamide Derivatives

  • Example Compound: N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide ().
  • Structural Differences : Replaces the pyrimidine ring with a 1,3,4-thiadiazole core. The thiadiazole group enhances electrophilicity and may improve binding to sulfur-containing enzyme pockets.
  • Synthesis : Synthesized via conventional and microwave-assisted methods (Table 1, ). Microwave synthesis reduced reaction time by 60% compared to conventional heating.
  • Biological Activity : Thiadiazole derivatives exhibited anticancer activity in preliminary screenings, attributed to DNA intercalation or topoisomerase inhibition .

Pyridine-Benzamide Derivatives

  • Example Compound : N-(pyridin-2-yl)-benzamide ().
  • Synthesis: Produced using a bimetallic Fe2Ni-BDC catalyst under aerobic conditions. This method achieved 92% yield, outperforming monometallic frameworks due to synergistic Lewis acid sites .
  • Catalytic Advantage : The heterogeneous catalyst was reusable for five cycles without activity loss, suggesting industrial scalability .

Piperidine-Thiadiazole-Benzamide Derivatives

  • Example Compound : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ().
  • Structural Differences : Incorporates a piperidine-thioethyl side chain, enhancing lipophilicity and blood-brain barrier penetration.
  • Synthesis : Multi-step procedure involving thiolation and alkylation, characterized by NMR and mass spectrometry.

Key Data Tables

Critical Analysis of Structural and Functional Differences

  • Pyrimidine vs. Thiadiazole/Pyridine: The pyrimidine ring in this compound provides a dual hydrogen-bonding motif (NH₂ and pyrimidine N), unlike pyridine (single N) or thiadiazole (S and N). This may enhance selectivity for ATP-binding pockets in kinases.
  • Synthetic Flexibility : Thiadiazole derivatives benefit from microwave-assisted synthesis, whereas pyridine-benzamides leverage catalytic efficiency. The target compound’s synthesis may require optimization between these approaches.
  • Biological Performance : Piperidine-thiadiazole derivatives demonstrate the impact of lipophilic side chains on CNS activity, a design consideration absent in the simpler pyrimidine analog.

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